molecular formula C9H7N3 B183362 Imidazo[1,2-a]pyridin-2-ylacetonitrile CAS No. 57892-77-0

Imidazo[1,2-a]pyridin-2-ylacetonitrile

Cat. No.: B183362
CAS No.: 57892-77-0
M. Wt: 157.17 g/mol
InChI Key: CXZHNWWRSSGXHY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylacetonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its significant role in medicinal chemistry and material science due to its unique structural and chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHNWWRSSGXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344016
Record name Imidazo[1,2-a]pyridin-2-ylacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40344016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57892-77-0
Record name Imidazo[1,2-a]pyridin-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile
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Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Recent studies have highlighted the antifungal properties of imidazo[1,2-a]pyridin-2-ylacetonitrile derivatives. For instance, a series of compounds derived from this scaffold demonstrated strong activity against various Candida species, with minimum inhibitory concentrations (MICs) indicating efficacy comparable to established antifungal agents like fluconazole and ketoconazole. The most potent derivatives achieved MICs as low as 6.4 µM against Candida albicans, showcasing their potential as new antifungal agents .

Anthelmintic Properties
Imidazo[1,2-a]pyridine-based compounds have also been explored for their anthelmintic activities. A study reported the synthesis of derivatives targeting cholinergic receptors in the livestock parasite Haemonchus contortus. The most effective compound exhibited paralysis in larvae at concentrations as low as 31.25 µM, indicating a promising direction for developing new treatments against helminth infections .

Biological Research

Antimicrobial Properties
Beyond antifungal applications, this compound has shown potential antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development in combating resistant bacterial infections .

Cancer Research
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Some derivatives have been studied for their anticancer properties, showing promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Material Science

Optoelectronic Applications
In material science, this compound is utilized in the development of optoelectronic devices due to its unique optical properties. Its ability to absorb and emit light within specific wavelengths makes it suitable for applications in sensors and light-emitting devices.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multicomponent reactions and condensation methods. Common reagents include:

Reagent Type Examples
Oxidizing Agents Hydrogen peroxide, Potassium permanganate
Reducing Agents Sodium borohydride, Lithium aluminum hydride
Catalysts Palladium, Copper

These synthetic routes enable the production of diverse derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activities of several imidazo[1,2-a]pyridinyl-arylacrylonitriles against Candida species. The results indicated that certain compounds exhibited significant antifungal activity with MIC values lower than those of standard treatments, suggesting their potential as lead compounds for drug development against fungal infections .

Case Study 2: Anthelmintic Activity

Research focused on imidazo[1,2-a]pyridine derivatives targeting Haemonchus contortus demonstrated that specific modifications to the chemical structure enhanced efficacy against this parasite. The study employed electrophysiological methods to characterize the interaction with cholinergic receptors, revealing a novel mechanism of action that could inform future anthelmintic drug design .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylacetonitrile involves its interaction with specific molecular targets and pathways:

Biological Activity

Imidazo[1,2-a]pyridin-2-ylacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, including the Knoevenagel condensation reaction. This involves the reaction of aldehydes with arylacetonitriles, leading to the formation of hybrid derivatives that exhibit enhanced biological properties. The structural framework of imidazo[1,2-a]pyridine is crucial for its interaction with biological targets.

Biological Activities

1. Antitumor Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antitumor activity. For instance, a study by Farag et al. reported that certain derivatives showed significant in vitro activity against the MCF-7 breast cancer cell line, indicating potential for development as anticancer agents .

2. Anthelmintic Properties
A notable study focused on the anthelmintic activity of imidazo[1,2-a]pyridine-based compounds against Haemonchus contortus, a parasitic nematode affecting livestock. The most effective compound displayed paralysis in larvae at concentrations as low as 31.25 µM . This indicates a promising avenue for veterinary medicine.

3. Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies showed that these compounds can modulate leukocyte functions and reduce inflammation induced by zymosan in animal models .

4. Antifungal Activity
The antifungal potential of imidazo[1,2-a]pyridinyl-arylacrylonitriles has been explored against various Candida species. These compounds were found to possess considerable antifungal activity, highlighting their potential in treating fungal infections resistant to conventional therapies .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antitumor Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
  • Anthelmintic Mechanism : The action against Haemonchus contortus involves targeting cholinergic receptors, leading to paralysis and eventual death of the parasite .
  • Anti-inflammatory Mechanism : The modulation of cytokine release and inhibition of leukocyte migration are key processes through which these compounds exert their anti-inflammatory effects .

Case Study 1: Antitumor Activity

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antitumor efficacy against MCF-7 cells. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM for the most active compounds .

Case Study 2: Anthelmintic Activity

In another investigation, compound 5e was tested using the Larval Paralysis Test (LPT) against H. contortus. The electrophysiological measurements confirmed its antagonist effect on cholinergic receptors, showcasing its potential as an anthelmintic agent .

Preparation Methods

Two-Step Synthesis from 3-[(Dimethylamino)methyl]imidazo[1,2-a]pyridine

The alkylation-cyanation method involves quaternization of 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine with dimethyl sulfate, followed by nucleophilic displacement with sodium cyanide.

Stage 1: Alkylation with Dimethyl Sulfate
In tetrahydrofuran (THF) under reflux conditions, dimethyl sulfate reacts with 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine to form a quaternary ammonium intermediate. This step requires 0.5 hours at reflux (65–67°C), achieving near-quantitative conversion.

Stage 2: Cyanide Displacement
The intermediate is treated with sodium cyanide in aqueous medium under reflux for 1 hour. This nucleophilic substitution introduces the acetonitrile moiety, yielding Imidazo[1,2-a]pyridin-2-ylacetonitrile with a modest 5.1% isolated yield. The low yield is attributed to competing hydrolysis of the nitrile group and challenges in purifying polar intermediates.

Multicomponent One-Pot Synthesis

Three-Component Reaction with Meldrum’s Acid

A highly efficient one-pot strategy combines 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature. Piperidine catalyzes the cascade reaction, which proceeds via Knoevenagel condensation, Michael addition, cyclization, and elimination (Scheme 1).

Optimized Conditions

  • Solvent: Water (green chemistry advantage)

  • Catalyst: Piperidine (0.3 mmol per 1.0 mmol substrate)

  • Time: 1–2 hours at 25°C

  • Yield: 70–85% for derivatives

Scope and Limitations
Aryl aldehydes with electron-withdrawing groups (e.g., nitro, chloro) enhance reaction rates, while sterically hindered substrates require extended reaction times. The method is unsuitable for aliphatic aldehydes due to side reactions.

Knoevenagel Condensation Approach

Piperidine-Catalyzed Coupling with Arylacetonitriles

This compound derivatives are synthesized via Knoevenagel condensation between imidazo[1,2-a]pyridine carbaldehydes and arylacetonitriles. Ethanol under reflux serves as the solvent, with piperidine facilitating enolate formation.

Representative Procedure

  • Combine imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol), arylacetonitrile (1.2 mmol), and piperidine (10 mol%) in ethanol.

  • Reflux for 4–6 hours.

  • Isolate product via filtration or column chromatography.
    Yield: 60–85%

Substrate Compatibility

  • Electron-deficient arylacetonitriles: Higher yields (e.g., 4-chlorophenylacetonitrile: 82%)

  • Electron-rich substrates: Moderate yields due to reduced electrophilicity (e.g., 4-methoxyphenylacetonitrile: 65%)

Mechanistic Insights and Reaction Pathways

Proposed Mechanism for Multicomponent Synthesis

The one-pot reaction involves four key steps (Scheme 2):

  • Enolate Formation: Piperidine deprotonates Meldrum’s acid, generating a nucleophilic enolate.

  • Knoevenagel Condensation: The enolate reacts with the aldehyde to form an α,β-unsaturated intermediate.

  • Michael Addition: 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile attacks the α,β-unsaturated system.

  • Cyclization and Elimination: Intramolecular cyclization followed by acetone and hydrogen cyanide elimination yields the product.

Side Reactions and Byproduct Formation

  • Nitrile Hydrolysis: Prolonged heating in aqueous media converts nitriles to amides or carboxylic acids.

  • Dimerization: Electron-poor aldehydes may undergo aldol condensation, reducing yields.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Alkylation-CyanationTHF/H2O, reflux5.1%Straightforward purificationLow yield, toxic reagents
MulticomponentH2O, rt, piperidine70–85%Atom-economical, green solventLimited to aryl aldehydes
KnoevenagelEtOH, reflux, piperidine60–85%Broad substrate scopeRequires preformed aldehydes

Scale-Up and Industrial Feasibility

The multicomponent method is most scalable due to its one-pot nature and avoidance of hazardous solvents. Pilot-scale trials achieved 72% yield at 100-g scale using continuous flow reactors. In contrast, the alkylation-cyanation route faces challenges in cyanide handling and waste management .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing imidazo[1,2-a]pyridin-2-ylacetonitrile derivatives?

  • Methodology : this compound derivatives are typically synthesized via multicomponent reactions or condensation reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can react with arylidene malononitriles in absolute ethanol under reflux (3–5 hours) with piperidine as a catalyst. The crude product is recrystallized from ethanol/DMF mixtures . Another approach involves using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in a pseudo three-component reaction with aldehydes and ammonium acetate to form benzo[4,5]imidazo[1,2-a]pyridines .

Q. How are this compound derivatives characterized structurally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure. For example, ¹H NMR chemical shifts in the range of δ 7.5–8.5 ppm indicate aromatic protons, while nitrile groups (C≡N) appear as sharp singlets near δ 120–125 ppm in ¹³C NMR . X-ray crystallography is used to resolve crystal structures, as demonstrated for derivatives like 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile, where non-covalent interactions (e.g., π-π stacking) stabilize the lattice .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : These compounds are explored as antimicrobial, antiviral, and anticancer agents. For instance, imidazo[1,2-a]pyridine-chalcone conjugates exhibit antikinetoplastid activity against Trypanosoma brucei via enzyme inhibition (e.g., targeting trypanothione reductase). Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., -CN, -F) enhance bioactivity .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, reactivity, and stability. For example, frontier molecular orbital (FMO) analysis of aminoimidazodipyridines shows that HOMO-LUMO gaps correlate with experimental stability. Solvent effects (e.g., ethanol vs. DMF) are modeled using the polarizable continuum model (PCM) to optimize reaction conditions .

Q. How can reaction conditions be optimized to address low yields in this compound synthesis?

  • Methodology : Factorial design experiments identify critical variables. For instance, varying catalyst loading (piperidine: 0.5–2.0 equivalents), temperature (70–100°C), and solvent polarity (ethanol vs. DMF) can maximize yields. In one study, increasing piperidine to 1.5 equivalents improved yields from 46% to 62% for fluorinated derivatives .

Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

  • Methodology : Comparative SAR studies show that:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) at the pyridine ring enhance antimicrobial activity by increasing electrophilicity .
  • Bulky substituents (e.g., aryl groups) at the 3-position improve anticancer activity by enhancing DNA intercalation .
    Experimental validation includes IC₅₀ assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial minimum inhibitory concentration (MIC) tests .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. For example, 2-(4-{imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide exhibits tautomeric shifts in DMSO-d₆ vs. CDCl₃. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are used to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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